Quinoline-4,8-diol Quinoline-4,8-diol Quinoline-4,8-diol is a dihydroxyquinoline. It has a role as a mouse metabolite and a human metabolite.
Quinoline-4, 8-diol belongs to the class of organic compounds known as hydroxyquinolones. Hydroxyquinolones are compounds containing a quinoline moiety bearing a hydroxyl group and a ketone. Quinoline or benzo[b]pyridine is a bicyclic compound that consists of benzene fused to a pyridine. Quinoline-4, 8-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Quinoline-4, 8-diol has been primarily detected in feces.
Brand Name: Vulcanchem
CAS No.: 14959-84-3
VCID: VC8176226
InChI: InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11)
SMILES: C1=CC2=C(C(=C1)O)NC=CC2=O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

Quinoline-4,8-diol

CAS No.: 14959-84-3

Cat. No.: VC8176226

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-4,8-diol - 14959-84-3

Specification

CAS No. 14959-84-3
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 8-hydroxy-1H-quinolin-4-one
Standard InChI InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11)
Standard InChI Key PYELIMVFIITPER-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)NC=CC2=O
Canonical SMILES C1=CC2=C(C(=C1)O)NC=CC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Quinoline-4,8-diol (C₉H₇NO₂) features a bicyclic framework comprising a benzene ring fused to a pyridine moiety, with hydroxyl substituents at the 4th and 8th positions. The planar structure facilitates π-π interactions, while the hydroxyl groups introduce polarizability and hydrogen-bonding potential. The SMILES notation (OC₁=CC=CC₂=C(O)C=CN=C₁₂) and InChIKey (PYELIMVFIITPER-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration .

Table 1: Molecular Identifiers of Quinoline-4,8-diol

PropertyValue
IUPAC NameQuinoline-4,8-diol
SMILESOC1=CC=CC2=C(O)C=CN=C12
InChI KeyPYELIMVFIITPER-UHFFFAOYSA-N
Molecular FormulaC₉H₇NO₂
Average Molecular Weight161.1574 g/mol
Exact Mass161.0477 g/mol

Physicochemical Properties

The compound’s amphoteric nature arises from ionizable hydroxyl (pKa = 9.14) and pyridinic nitrogen (pKa = 3.50) groups, enabling zwitterionic tautomerism under physiological conditions. With a calculated logP of 1.52, Quinoline-4,8-diol demonstrates moderate lipophilicity, balancing membrane permeability and aqueous solubility (4.60 g/L) . These properties suggest potential for bidirectional transport across biological barriers, though experimental validation remains lacking.

Table 2: Key Physicochemical Parameters

ParameterValue
Aqueous Solubility4.60 g/L
logP (Octanol-Water)1.52
Strongest Acidic pKa9.14
Strongest Basic pKa3.50
Polar Surface Area53.35 Ų

Biological Occurrence and Putative Roles

Ubiquity Across Taxa

Quinoline-4,8-diol has been detected in organisms spanning prokaryotic and eukaryotic domains, though its concentrations remain unquantified in most systems . This widespread distribution hints at potential endogenous biosynthetic pathways or environmental uptake mechanisms. Unlike its carcinogenic parent compound quinoline, which arises from fossil fuel processing and incomplete combustion , the diol’s natural production routes remain enigmatic.

Metabolic Considerations

Toxicological Profile and Research Gaps

Contrast with Quinoline’s Carcinogenicity

While quinoline induces hepatocellular carcinomas and hemangioendotheliomas in rodent models via metabolic activation to DNA-reactive intermediates , no direct studies evaluate Quinoline-4,8-diol’s genotoxic potential. The diol’s additional hydroxyl groups may either detoxify quinoline through enhanced solubility and excretion or exacerbate toxicity via redox cycling. Resolving this dichotomy requires comparative metabolic studies.

Synthetic and Industrial Considerations

Synthesis Challenges

No published protocols detail Quinoline-4,8-diol’s laboratory synthesis. Theoretical routes could involve:

  • Direct Hydroxylation: Electrophilic aromatic substitution on quinoline using directed ortho-metalation strategies

  • Skraup Cyclization: Condensation of glycerol with 3,7-dihydroxyaniline in sulfuric acid
    Each approach would require optimization to prevent over-oxidation and regioisomer formation.

Future Research Directions

Priority Investigations

  • Metabolomic Profiling: Identify biosynthetic precursors and degradation products in model organisms

  • Toxicokinetic Studies: Assess absorption, distribution, and excretion in mammalian systems

  • Computational Modeling: Predict protein targets and metabolic activation pathways via molecular docking

Technological Innovations

  • Sensor Development: Design graphene-based electrochemical sensors leveraging the compound’s redox activity

  • Green Synthesis: Explore enzymatic hydroxylation using engineered cytochrome P450 isoforms

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